N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride
CAS No.: 1329642-46-7
Cat. No.: VC7635256
Molecular Formula: C23H22ClN3OS3
Molecular Weight: 488.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329642-46-7 |
|---|---|
| Molecular Formula | C23H22ClN3OS3 |
| Molecular Weight | 488.08 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylsulfanylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C23H21N3OS3.ClH/c1-26-12-11-16-19(13-26)30-23(25-20(27)14-28-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)29-22;/h2-10H,11-14H2,1H3,(H,25,27);1H |
| Standard InChI Key | QSBHMJXDYMEOTN-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CSC5=CC=CC=C5.Cl |
Introduction
Synthesis
The synthesis of compounds within this class typically involves multi-step organic reactions. These may include condensation reactions, cyclization, and substitution reactions to form the complex heterocyclic structures present in the molecule. Purification steps such as recrystallization or chromatography are often necessary to achieve high purity levels suitable for research applications.
Biological Activity and Potential Applications
Thieno[2,3-c]pyridine derivatives are known for their diverse biological activities. While specific data on N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride is not available, compounds in this class have shown potential as anti-cancer and anti-inflammatory agents. Further research would be needed to elucidate its specific mechanism of action and potential therapeutic applications.
Research Findings and Future Directions
Given the lack of specific information on this compound, future research should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent. Additionally, molecular modeling and docking studies could provide insights into its interaction with biological targets.
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